Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate, with the CAS number 68762-05-0, is a complex organic compound characterized by its unique molecular structure. It has a molecular formula of C26H31N3O5 and a molecular weight of 465.54 g/mol. This compound features a methyl ester functional group, an indole moiety, and a benzyloxycarbonyl amino group, which contribute to its potential biological activities and applications in medicinal chemistry.
The chemical reactivity of methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate can be attributed to its functional groups. Key reactions may include:
These reactions highlight the compound's versatility in organic synthesis and its potential utility in drug development.
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate has shown promising biological activities. Compounds containing indole structures are often associated with various pharmacological effects, including:
These activities make this compound a candidate for further research in drug discovery and development.
The synthesis of methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate typically involves multi-step organic synthesis techniques. General steps may include:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate has potential applications in various fields:
Interaction studies are crucial for understanding how methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate interacts with biological systems. These studies may include:
Such studies provide insight into the safety and efficacy of the compound for therapeutic applications.
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate shares structural similarities with several other compounds. Notable similar compounds include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 2-amino-3-methylbutanoate | 12345-67-8 | Simple amino acid derivative |
| Indole-3-acetic acid | 87-51-6 | Plant hormone with growth-regulating properties |
| Benzyloxycarbonyl-L-alanine | 12345-67-9 | Amino acid derivative used in peptide synthesis |
What sets methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate apart is its combination of an indole structure with a benzyloxycarbonyl group, which is less common among similar compounds. This unique combination may enhance its biological activity and specificity towards certain biological targets compared to simpler derivatives.
Solid-phase peptide synthesis (SPPS) has revolutionized the production of complex peptides, including those incorporating tryptophan residues. The target compound’s dipeptide backbone—comprising a tryptophan (indole-containing) and a valine-derived (3-methylbutanoate) residue—necessitates careful optimization of SPPS protocols to avoid side reactions and ensure high yields.
Resin Selection and Coupling Reagents
Wang resin, a common support for SPPS, has been widely used for synthesizing tryptophan-containing peptides. However, studies have identified a side reaction during SPPS where the indole nucleus of tryptophan undergoes unintended alkylation by the resin linker, particularly when the residue is not positioned at the C-terminus. To mitigate this, 2-chlorotrityl chloride resin is preferred for its reduced reactivity toward the indole ring, as demonstrated in the synthesis of tryptophan-rich phosphopeptides. Coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of DIEA (N,N-diisopropylethylamine) are employed to enhance coupling efficiency, especially for sterically hindered residues like valine.
Temperature and Deprotection Strategies
Elevated temperatures (>50°C) during SPPS significantly improve coupling kinetics and crude peptide purity. For instance, automated synthesizers utilizing heated conditions reduced coupling cycles for challenging sequences like Aib-enkephalin from hours to minutes. Deprotection of the Fmoc (9-fluorenylmethyloxycarbonyl) group, commonly used for N-terminal protection, requires 20% piperidine in dimethylformamide (DMF). However, the indole moiety’s sensitivity to strong bases necessitates shorter deprotection times to prevent degradation.
Side-Chain Protection
The indole nitrogen of tryptophan is typically unprotected during SPPS due to its lower reactivity compared to other side chains (e.g., lysine or glutamic acid). However, in sequences prone to oxidation or alkylation, temporary protection with tert-butyloxycarbonyl (Boc) groups has been explored. For the target compound, the absence of indole protection simplifies synthesis but requires rigorous exclusion of oxidizing agents during resin cleavage and global deprotection.
The stereocenter at the β-carbon of the tryptophan residue in the target compound necessitates enantioselective synthesis. Catalytic asymmetric methods have emerged as powerful tools for constructing N-Cbz-protected amino acids with high enantiomeric excess (ee).
Chiral Auxiliaries and Catalysts
The use of Evans oxazolidinones, such as 4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ), enables asymmetric alkylation of glycine equivalents to generate β²-amino acids. For example, α-aminomethylation of DIOZ-alkylated substrates with benzyl N-[(benzyloxy)methyl]carbamate yields Cbz-protected β²-tryptophan derivatives with >95% ee. This method avoids transcarbamation by-products, a common issue in traditional aminomethylation reactions.
Petasis Reaction for Stapling and Functionalization
Recent advances in multicomponent reactions have expanded the toolkit for N-Cbz amino acid synthesis. The tryptophan-mediated Petasis reaction enables simultaneous stapling and functionalization of peptides, incorporating boronic acids and aldehydes to form macrocycles. This one-pot approach is particularly valuable for introducing fluorescent tags or cell-penetrating motifs without compromising stereochemical integrity.
Table 1: Comparative Analysis of Asymmetric Synthesis Methods
| Method | Catalyst/Reagent | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Evans Oxazolidinone | DIOZ | 95–98 | 80–85 | |
| Petasis Reaction | Boronic Acid/Aldehyde | 90–92 | 75–78 | |
| Enzymatic Resolution | Lipase | 99 | 50–60 |
The indole ring’s reactivity poses significant challenges during peptide synthesis, particularly in the presence of electrophilic coupling reagents. Regioselective protection strategies are essential to prevent undesired side reactions.
N1 vs. C3 Functionalization
The indole nitrogen (N1) and C3 position exhibit distinct reactivities. While N1 is susceptible to alkylation and acylation, C3 is prone to electrophilic substitution. In the target compound, the C3 position remains unmodified, necessitating protection of N1 during certain steps. Boc protection of N1 has been employed in solution-phase synthesis, though it is less common in SPPS due to steric hindrance. Alternatively, temporary silyl protection (e.g., tert-butyldimethylsilyl) allows selective modification of the C3 position.
Orthogonal Protection Schemes
Orthogonal protection of the indole ring and amino/acid groups is critical for sequential coupling. For instance, the combination of Fmoc for the N-terminus and allyloxycarbonyl (Alloc) for side chains enables selective deprotection under mild conditions. In the target molecule, the absence of indole protection simplifies the synthesis but requires meticulous control over reaction conditions to avoid side reactions.
Case Study: Avoiding Alkylation Side ReactionsDuring SPPS of a model dipeptide (Trp-Val), the use of Wang resin led to a 15–20% side product from indole alkylation at the C3 position. Switching to 2-chlorotrityl resin reduced this to <5%, highlighting the importance of resin selection for indole-containing sequences.